2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Catalog No.
S12074071
CAS No.
M.F
C19H18N2O3
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline...

Product Name

2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

IUPAC Name

6-morpholin-4-yl-2-prop-2-enylbenzo[de]isoquinoline-1,3-dione

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H18N2O3/c1-2-8-21-18(22)14-5-3-4-13-16(20-9-11-24-12-10-20)7-6-15(17(13)14)19(21)23/h2-7H,1,8-12H2

InChI Key

HXBXMNCIDQBCHE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O

2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with the molecular formula C19H18N2O3C_{19}H_{18}N_{2}O_{3} and a molecular weight of approximately 322.36 g/mol. This compound features a benzo[de]isoquinoline core structure, which is a fused bicyclic system that contributes to its unique chemical properties. The presence of an allyl group and a morpholinyl substituent enhances its potential for various biological activities and applications in medicinal chemistry .

The InChI key for this compound is HXBXMNCIDQBCHE-UHFFFAOYSA-N, and it can be represented in SMILES notation as c1cc2c3c(c1)c(ccc3C(N(C2=O)CC=C)=O)N1CCOCC1. Its structural complexity is indicative of its potential interactions in biological systems and its utility in synthetic organic chemistry .

The reactivity of 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be attributed to the presence of functional groups such as the allyl group, which can undergo various reactions including:

  • Alkylation: The allyl group can participate in nucleophilic substitution reactions.
  • Oxidation: The dione functionality may undergo oxidation to form corresponding quinones.
  • Condensation Reactions: The morpholinyl group can react with electrophiles, leading to diverse derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to create analogs with improved properties.

Research indicates that compounds similar to 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit a range of biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The compound may possess activity against various bacterial strains.
  • Neuroprotective Effects: Similar compounds have been studied for their potential in treating neurodegenerative diseases.

The specific biological activities of 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione remain an area for further investigation.

The synthesis of 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves several steps:

  • Formation of the Isoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Morpholinyl Group: This may involve nucleophilic substitution or coupling reactions with morpholine derivatives.
  • Allylation: The allyl group can be introduced using allylation reagents under suitable conditions.

These steps highlight the complexity involved in synthesizing this compound, necessitating careful control over reaction conditions and purification methods.

2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Probes: In biochemical studies to explore specific cellular pathways or mechanisms.
  • Material Science: Due to its unique structure, it may find applications in organic electronics or photonic devices.

Studies on the interactions of 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities and orientations.
  • In Vitro Assays: To evaluate biological activity against specific targets.

These studies provide insights into how the compound exerts its effects at the molecular level.

Several compounds share structural similarities with 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Here are some notable examples:

Compound NameMolecular FormulaBiological Activity
6-Morpholino-1H-benzo[de]isoquinoline-1,3-dioneC18H18N2O3C_{18}H_{18}N_{2}O_{3}Antitumor
6-Chloro-2-phenyl-benzo(de)isoquinoline-1,3-dioneC18H10ClNOC_{18}H_{10}ClN_{O}Antimicrobial
2-(6-Morpholin-4-yl-6-oxo-hexyl)-benzo[de]isoquinoline-1,3-dioneC22H24N2O4C_{22}H_{24}N_{2}O_{4}Neuroprotective

Uniqueness

The uniqueness of 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its specific combination of the allyl and morpholinyl groups attached to the benzo[de]isoquinoline core. This configuration may confer distinct pharmacological properties compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Understanding these similarities and differences helps researchers tailor compounds for specific therapeutic applications while exploring new avenues for drug discovery.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

322.13174244 g/mol

Monoisotopic Mass

322.13174244 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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